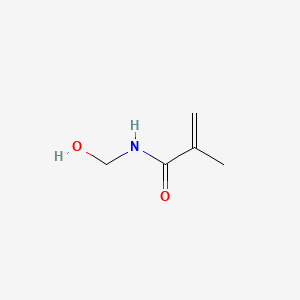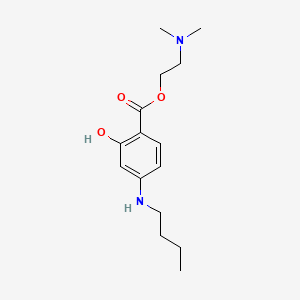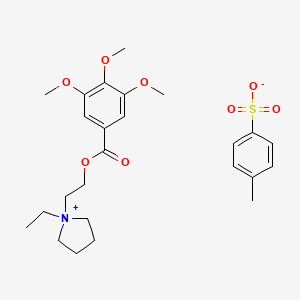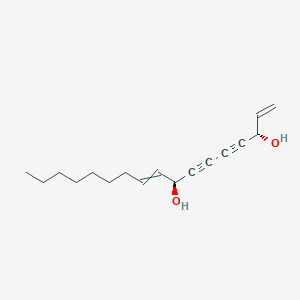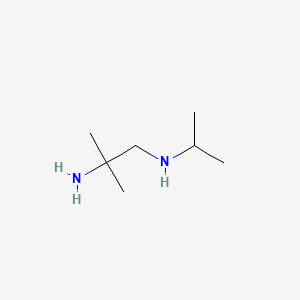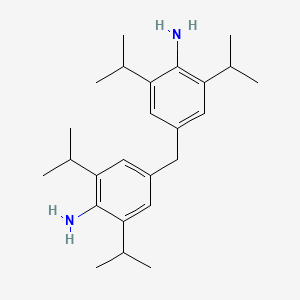
Formate
概述
描述
甲酸盐,也称为甲酸根离子,是甲酸的共轭碱。它是一种阴离子,化学式为 HCOO−。甲酸盐是一种平面阴离子,其中两个氧原子是等效的,并带有一个部分负电荷。 它在生命系统中很常见,是各种生化过程中单碳单元的来源 .
合成路线和反应条件:
直接合成: 甲酸盐可以通过二氧化碳与氢氧化钠反应制备,生成甲酸钠和水。
氧化合成: 甲酸可以用过氧化氢等氧化剂在催化剂存在下氧化,生成甲酸盐.
工业生产方法:
反应类型:
常用试剂和条件:
氧化剂: 过氧化氢、氧气。
还原剂: 金属催化剂、氢气。
催化剂: 钯基催化剂,如甲酸脱氢酶等酶.
主要产品:
氧化: 二氧化碳和水。
还原: 甲醛。
取代: 甲酸酯,如甲酸甲酯.
科学研究应用
作用机制
甲酸盐在叶酸介导的单碳代谢中充当重要的中间代谢物。它可以从多种底物产生,包括甲醇、支链脂肪酸和氨基酸。甲酸盐的代谢与叶酸代谢密切相关,涉及四氢叶酸 (THF) 对甲酸盐的活化。 这种活化的甲酸盐参与甲基化反应和核苷酸合成 .
类似化合物:
乙酸盐 (CH3COO−): 与甲酸盐类似,乙酸盐是一种羧酸根阴离子,但具有甲基而不是氢原子。
丙酸盐 (C2H5COO−): 另一种碳链更长的羧酸根阴离子。
草酸盐 (C2O4^2−): 一种具有两个羧基的二羧酸根阴离子。
甲酸盐的独特性:
结构: 甲酸盐是最简单的羧酸根阴离子,只有一个碳原子。
反应性: 其小尺寸和简单结构使其在各种化学和生化过程中具有高度反应性和多功能性。
相似化合物的比较
Acetate (CH3COO−): Like formate, acetate is a carboxylate anion but with a methyl group instead of a hydrogen atom.
Propionate (C2H5COO−): Another carboxylate anion with a longer carbon chain.
Oxalate (C2O4^2−): A dicarboxylate anion with two carboxyl groups.
Uniqueness of this compound:
Structure: this compound is the simplest carboxylate anion with only one carbon atom.
Reactivity: Its small size and simple structure make it highly reactive and versatile in various chemical and biochemical processes.
属性
IUPAC Name |
formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221219 | |
| Record name | Formic acid, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.017 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-47-6 | |
| Record name | Formate(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formic acid, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




